11-Hydroxyprogesterone

11β-HSD inhibition corticosteroid potentiation hypertension research

11-Hydroxyprogesterone (CAS 312-90-3) is NOT interchangeable with progesterone or other C11-oxy steroids. Select your epimer based on target: 11α-OHP for potent nanomolar 11β-HSD inhibition (IC₅₀ = 0.9 nM) and mineralocorticoid hypertension models; 11β-OHP for mapping the C11-oxy backdoor pathway to 11KDHT and as a selective probe for the low-affinity nongenomic progesterone receptor on sperm membranes (monophasic Ca²⁺ response). Epimer-specific metabolic routing through 11β-HSD2 critically determines experimental outcomes. ≥98% purity for research.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 312-90-3
Cat. No. B1198595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyprogesterone
CAS312-90-3
Synonyms11 alpha-hydroxyprogesterone
11 beta-hydroxy-4-pregnen-3,20-dione
11-hydroxyprogesterone
11-hydroxyprogesterone, (11alpha)-(+-)-isomer
11-hydroxyprogesterone, (11alpha)-isomer
11-hydroxyprogesterone, (11alpha,17alpha)-(+-)-isomer
11-hydroxyprogesterone, (11beta)-isomer
11-hydroxyprogesterone, (9beta,10alpha,11alpha)-isomer
11beta-hydroxyprogesterone
11OHP compound
Duralutin
Gesterol
Hy-Gestrone
Hylutin
Hyprogest
Pergestron
pregn-4-ene-11 beta-ol-3,20-dione
Pro-Depo
Prodrox
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
InChIInChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19+,20-,21+/m0/s1
InChIKeyBFZHCUBIASXHPK-AYHYENMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxyprogesterone (CAS 312-90-3) – A Core Steroid Intermediate for Biocatalysis and C11-Oxy Steroid Research


11-Hydroxyprogesterone (CAS 312-90-3) is a hydroxylated C21 steroid derivative of progesterone, existing as two distinct epimers: 11α-hydroxyprogesterone (11α-OHP) and 11β-hydroxyprogesterone (11β-OHP). Both epimers occur endogenously as metabolites of progesterone [1]. The compound belongs to the C11-oxy steroid class, which has garnered significant research attention due to its role in the 'backdoor pathway' of androgen biosynthesis and its potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes [2]. Unlike its parent compound progesterone, 11-hydroxyprogesterone exhibits markedly divergent receptor binding profiles and metabolic fates that critically inform its selection in specialized research and industrial applications.

Why 11-Hydroxyprogesterone (CAS 312-90-3) Cannot Be Replaced by Progesterone or Other C11-Oxy Steroids


Generic substitution with unmodified progesterone or closely related C11-oxy steroids is not scientifically valid due to critical divergence in enzyme inhibition potency, receptor binding selectivity, and metabolic pathway engagement. While progesterone acts primarily through nuclear progesterone receptors (PR), 11-hydroxyprogesterone epimers exhibit weak or negligible PR binding (Ki ≈ 950 nM – 1.0 μM) [1], instead functioning as potent competitive inhibitors of 11β-HSD isoforms 1 and 2 [2]. Furthermore, the α- and β-epimers are metabolized through distinct pathways: 11β-OHP is a substrate for 11β-HSD2 and is efficiently converted to 11-ketoprogesterone and downstream C11-oxy androgens, whereas 11α-OHP is not metabolized by 11β-HSD2 and enters the backdoor pathway with markedly lower efficiency [3]. These epimer-specific differences in both target engagement and metabolic routing render substitution scientifically untenable and create distinct procurement rationales for each form.

Quantitative Evidence for 11-Hydroxyprogesterone (CAS 312-90-3) Differentiation vs. Progesterone and C11-Oxy Analogs


Potent 11β-HSD Inhibition by 11α-OHP vs. Glycyrrhetinic Acid and Carbenoxolone

11α-Hydroxyprogesterone demonstrates substantially greater in vitro potency as an inhibitor of 11β-hydroxysteroid dehydrogenase compared to the established reference inhibitors enoxolone (glycyrrhetinic acid) and carbenoxolone [1]. The IC50 of 0.9 nM represents a >10,000-fold increase in potency over carbenoxolone's reported activity [1].

11β-HSD inhibition corticosteroid potentiation hypertension research

Receptor Binding Selectivity: 11α-OHP vs. Progesterone at Human Progesterone Receptor A

11α-Hydroxyprogesterone exhibits dramatically reduced binding affinity for the human recombinant progesterone receptor A (PR-A) compared to the endogenous ligand progesterone [1]. This weak PR binding (Ki ≈ 950 nM – 1.0 μM) stands in stark contrast to progesterone's high-affinity binding (Ki = 1.1–6.2 nM), representing a >200-fold difference in receptor engagement [1].

progesterone receptor binding affinity selectivity profile

Nongenomic Sperm Membrane Receptor Activation: 11β-OHP vs. Progesterone

At nongenomic progesterone receptors on human sperm membranes, 11β-hydroxyprogesterone binds with equal affinity to 17α-hydroxyprogesterone at the low-affinity site (Kd in the micromolar range), while progesterone uniquely engages a high-affinity site (Kd in the nanomolar range) [1]. Functionally, progesterone produces a biphasic dose-response curve, whereas 11β-OHP and 17α-OHP exhibit monophasic responses with EC50 values only in the micromolar range [1].

nongenomic progesterone receptors sperm function calcium signaling

Metabolic Pathway Divergence: 11α-OHP vs. 11β-OHP in the C11-Oxy Backdoor Pathway

The α- and β-epimers of 11-hydroxyprogesterone are processed with markedly different efficiencies by the steroidogenic enzymes of the C11-oxy backdoor pathway [1]. 11β-OHP is readily converted by 11β-HSD2 to 11-ketoprogesterone and subsequently to active C11-oxy androgens including 11-ketodihydrotestosterone (11KDHT) [1]. In contrast, 11α-OHP is not a substrate for 11β-HSD2 and, although it can enter the backdoor pathway via SRD5A and CYP17A1, its conversion is 'less efficient' than that of 11β-OHP, resulting in a 'markedly lower' contribution to the active androgen pool [1].

steroid metabolism C11-oxy backdoor pathway androgen biosynthesis

C11-Epimer Thermal and Chemical Stability: 11α-OHP vs. 11β-OHP

Patent literature indicates a fundamental difference in the physicochemical stability of the two 11-hydroxyprogesterone epimers [1]. 11α-hydroxyprogesterone is described as thermally stable and resistant to attack by acids, whereas 11β-hydroxyprogesterone is characterized as unstable and prone to degradation under similar conditions [1]. This stability differential directly informs handling protocols and long-term storage strategies.

compound stability procurement storage conditions

Biocatalytic Production Efficiency: 11α-Hydroxyprogesterone from Progesterone by CYP106A2

In biocatalytic production using recombinant CYP106A2 from Bacillus megaterium, progesterone undergoes monohydroxylation at multiple positions, with quantifiable Vmax values distinguishing the various hydroxylated products [1]. 11α-hydroxyprogesterone is produced with a Vmax of 17.5 ± 0.9 nmol product/min/nmol CYP106A2, placing it third among the four characterized monohydroxylated products [1].

biocatalysis CYP106A2 monohydroxylation industrial biotechnology

Validated Application Scenarios for 11-Hydroxyprogesterone (CAS 312-90-3) Based on Quantitative Evidence


Investigating 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition and Mineralocorticoid Receptor Activation

11α-Hydroxyprogesterone is the compound of choice for studies requiring potent, nanomolar-range inhibition of both isoforms of 11β-HSD (IC50 = 0.9 nM in vitro) [1]. Its ability to confer mineralocorticoid sodium-retaining activity on corticosterone in vivo and significantly elevate blood pressure in rat models within 3 days of infusion [2] makes it an essential tool for hypertension research and investigations of apparent mineralocorticoid excess syndromes.

Elucidating the C11-Oxy Backdoor Pathway of Androgen Biosynthesis

11β-Hydroxyprogesterone is the appropriate substrate for mapping the C11-oxy backdoor pathway leading to 11-ketodihydrotestosterone (11KDHT) production. It is efficiently converted by 11β-HSD2 to 11-ketoprogesterone and subsequently by SRD5A and CYP17A1 to quantifiable C11-oxy C19 steroids in whole-cell models [1]. In contrast, 11α-OHP is not an 11β-HSD2 substrate and enters the pathway with markedly lower efficiency [1], making epimer selection critical for accurate pathway tracing studies.

Studying Nongenomic Progesterone Signaling in Human Spermatozoa

11β-Hydroxyprogesterone provides a selective probe for the low-affinity nongenomic progesterone receptor site on human sperm membranes (Kd in the micromolar range) without engaging the high-affinity site unique to progesterone [1]. This selectivity produces a monophasic Ca2+ response (EC50 in the micromolar range) compared to progesterone's biphasic response [1], enabling cleaner dissection of the signaling pathways involved in sperm capacitation and the acrosome reaction.

Industrial Biocatalysis: Precursor for Corticosteroid Synthesis and Biorefinery Co-Products

11α-Hydroxyprogesterone serves as a key precursor in the chemical synthesis of cortisone and hydrocortisone [1]. Fungal biotransformation using species such as Aspergillus and recombinant yeast expressing fungal 11α-steroid hydroxylases enables industrial-scale production [2]. Furthermore, recombinant yeast systems can co-produce 11α-hydroxyprogesterone and bioethanol from sustainable feedstocks such as perennial ryegrass juice, demonstrating a viable biorefinery application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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